![molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9](/img/structure/B11849208.png)
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol is a compound characterized by the presence of a cyclohexanol group bonded to a vinyl group, which is further substituted with a dimethyl(trimethylsilyl)methylsilyl group. This compound is notable for its unique structural features, which include the trimethylsilyl group known for its chemical inertness and large molecular volume .
准备方法
The synthesis of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with vinyltrimethylsilane under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
相似化合物的比较
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Bis(trimethylsilyl)acetamide: Another reagent for silylation reactions.
Vinyltrimethylsilane: A precursor in the synthesis of various silicon-containing compounds.
The uniqueness of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol lies in its combination of a cyclohexanol group with a vinyl group and a dimethyl(trimethylsilyl)methylsilyl group, which imparts distinct chemical properties and reactivity .
属性
CAS 编号 |
921199-41-9 |
|---|---|
分子式 |
C14H30OSi2 |
分子量 |
270.56 g/mol |
IUPAC 名称 |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
InChI 键 |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



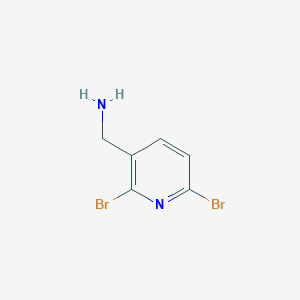
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
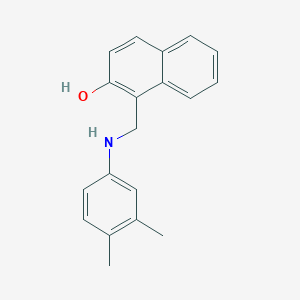


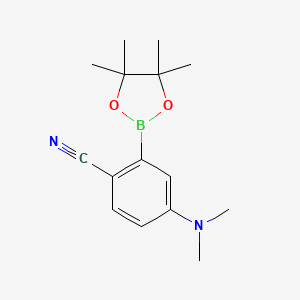

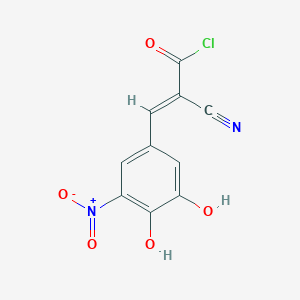
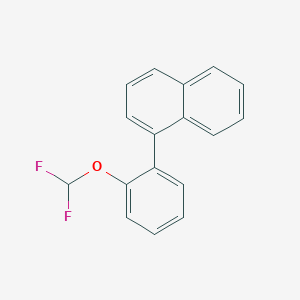

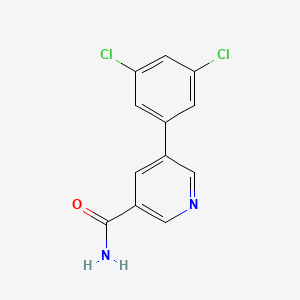
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
